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Compound of Interest

Compound Name: NU5455

Cat. No.: B12422013 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Core Summary
NU5455 is a potent and highly selective oral inhibitor of the catalytic subunit of DNA-dependent

protein kinase (DNA-PKcs).[1][2][3][4] This enzyme is a critical component of the non-

homologous end joining (NHEJ) pathway, a major mechanism for the repair of DNA double-

strand breaks (DSBs).[2][5] By inhibiting DNA-PKcs, NU5455 effectively blocks this repair

pathway, leading to the accumulation of DNA damage and subsequent cell death, particularly in

cancer cells.[2][6] This targeted action makes NU5455 a promising agent for enhancing the

efficacy of DNA-damaging cancer therapies such as radiotherapy and chemotherapy with

topoisomerase II inhibitors.[2][4][7]

Quantitative Data Summary
The following tables summarize the key quantitative data regarding the activity and effects of

NU5455 from various in vitro and in vivo studies.

Table 1: In Vitro Inhibitory Activity of NU5455
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Target Assay Type Metric Value
Cell
Line/Syste
m

Reference

DNA-PKcs
Cell-free

Kinase Assay
IC50

Not explicitly

stated, but

high potency

implied

SelectScreen

Profiling
[2]

DNA-PKcs

Cellular

Autophospho

rylation

(Ser2056)

IC50 168 nM MCF7 [2]

PI3K Family

Kinases

Cell-free

Kinase Assay
IC50

Significantly

higher than

for DNA-

PKcs,

indicating

selectivity

SelectScreen

Profiling
[2]

AKT (PI3K

pathway)

Cellular

Phosphorylati

on (Ser473)

Inhibition at

10 µM
No inhibition MCF7 [2]

Vps34 (Class

III PI3K)
Not Specified

Selectivity

(DNA-PK vs.

Vps34)

8.7-fold Not Specified [6][8]

Table 2: Cellular Effects of NU5455 in Combination with DNA Damaging Agents
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Cell Line
Combinatio
n Agent

Assay Metric Result Reference

MCF7
2 Gy Ionizing

Radiation (IR)

Clonogenic

Survival

Sensitization

Enhancement

Ratio (SER)

Significant

sensitization
[2][3][9][10]

MCF7 2.5 Gy IR
γH2AX Foci

Formation

Integrated

Total Nuclear

Fluorescence

Enhanced

and

persistent

γH2AX foci

[2][9]

Huh7 Doxorubicin
Clonogenic

Survival

LD80

Enhancement
3.5-fold [2][7]

SJSA-1 Etoposide
Clonogenic

Survival

LD80

Enhancement
4.1-fold [2][7]

HCT116,

Hep3B, Huh7
Doxorubicin

Clonogenic

Survival

LD80

Sensitization
3.1 to 5.1-fold [2][7][11]

PRKDC-/- Doxorubicin
Clonogenic

Survival
Sensitization No effect [2][7][11]

Huh7
Doxorubicin-

loaded beads
Cell Density % Inhibition

~58%

(combination)

vs. ~20%

(single

agents)

[12]

Table 3: In Vivo Effects of NU5455
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Xenograft
Model

Combination
Treatment

Parameter
Measured

Result Reference

Calu-6

(subcutaneous)
3.3 Gy IR Tumor Volume

Augmented

antitumor effect
[2]

Calu-6

(orthotopic)
10 Gy IR

Tumor Growth

(Bioluminescenc

e)

Enhanced

antitumor effect
[2][3][11]

A549

(subcutaneous)
10 Gy IR Tumor Volume

Enhanced

antitumor effect
[2]

Calu-6 and A549 10 Gy IR
γH2AX Foci in

Tumors

Significant

increase in foci
[2][6]

Calu-6 and A549 10 Gy IR

γH2AX Foci in

Surrounding

Skin/Lung

No significant

increase
[2]

Huh7

(subcutaneous)

Doxorubicin-

loaded beads
Tumor Volume

Enhanced

antitumor effect
[12]

Signaling Pathway and Mechanism of Action
NU5455's primary mechanism of action is the inhibition of the DNA-PKcs kinase activity. This

disrupts the canonical non-homologous end joining (NHEJ) pathway for DNA double-strand

break repair.
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Mechanism of NU5455 action in the NHEJ pathway.

Key Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.

Cellular DNA-PKcs Autophosphorylation Assay
Objective: To determine the cellular potency of NU5455 in inhibiting DNA-PKcs activity.

Cell Line: MCF7 breast cancer cells.

Methodology:

Exponentially growing MCF7 cells were treated with a range of concentrations of NU5455
(e.g., 0.03–10 µM) for 1 hour.
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To induce DNA double-strand breaks and activate DNA-PKcs, cells were exposed to 10

Gy of ionizing radiation.

After a 30-minute incubation period post-irradiation, cells were lysed.

Protein extracts were subjected to Western blotting to detect the phosphorylation of DNA-

PKcs at Ser2056. Total DNA-PKcs levels were also measured as a loading control.

Densitometry was used to quantify the percentage of phospho-DNA-PKcs relative to the

total DNA-PKcs.

The IC50 value was calculated from the dose-response curve.[2]

Clonogenic Survival Assay
Objective: To assess the ability of NU5455 to sensitize cancer cells to radiation or

chemotherapy.

Cell Lines: MCF7, Huh7, SJSA-1, and others.

Methodology:

Cells were seeded at a low density to allow for colony formation.

Cells were pre-treated with NU5455 (e.g., 1 µM) or vehicle for 1 hour.

For radiosensitization, cells were then irradiated with varying doses of ionizing radiation

(e.g., 2 Gy). For chemosensitization, a topoisomerase II inhibitor (e.g., doxorubicin or

etoposide) was added.

Cells were incubated with the compounds for a specified period (e.g., 24 hours) before the

media was replaced with drug-free media.

After a period of incubation (typically 10-14 days) to allow for colony growth, the colonies

were fixed, stained (e.g., with crystal violet), and counted.

The surviving fraction was calculated for each treatment condition, and sensitization

enhancement ratios (SER) or LD80 values were determined.[2][7][9][10]
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Immunofluorescence for γH2AX and 53BP1 Foci
Objective: To visualize and quantify DNA double-strand breaks.

Cell Lines: MCF7, Calu-6, A549.

Methodology:

Cells were grown on coverslips and treated with NU5455 (e.g., 1 µM) for 1 hour, followed

by irradiation (e.g., 2.5 Gy).

At various time points post-irradiation (e.g., 0-24 hours), cells were fixed with

paraformaldehyde and permeabilized with Triton X-100.

Cells were incubated with primary antibodies against γH2AX and/or 53BP1, followed by

incubation with fluorescently labeled secondary antibodies.

Nuclei were counterstained with DAPI.

Coverslips were mounted on slides and imaged using a fluorescence microscope.

The number of fluorescent foci per nucleus was quantified using image analysis software.

[2][6]

In Vivo Xenograft Studies
Objective: To evaluate the efficacy of NU5455 in combination with radiotherapy or localized

chemotherapy in a tumor model.

Animal Model: Nude mice bearing subcutaneous or orthotopic tumor xenografts (e.g., Calu-

6, A549, Huh7).

Methodology:

Once tumors reached a specified volume (e.g., 100 mm³), mice were randomized into

treatment groups.
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For radiotherapy studies, mice were administered NU5455 (e.g., 30 mg/kg) or vehicle

orally 30 minutes before localized tumor irradiation.

For localized chemotherapy, drug-eluting beads (e.g., loaded with doxorubicin) were

implanted intratumorally, followed by oral administration of NU5455.

Tumor growth was monitored over time by measuring tumor volume with calipers or

through bioluminescent imaging.

Animal body weight and overall health were monitored as indicators of toxicity.

At the end of the study, tumors and normal tissues could be harvested for

immunohistochemical analysis of biomarkers like γH2AX and phospho-DNA-PKcs.[2][6][8]

[12]
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General experimental workflow for evaluating NU5455.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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